N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine
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Overview
Description
N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine is a chemical compound known for its unique structure and properties. It belongs to the class of oximes and hydrazones, which are derivatives of aldehydes and ketones. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and two methoxy groups attached to the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine typically involves the reaction of 5,6-dimethoxy-1-benzothiophene-2-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is usually heated to facilitate the formation of the oxime .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical pathways. The benzothiophene ring can interact with biological membranes and proteins, potentially altering their functions .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydrazine
- N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]amine
- 5,6-Dimethoxy-1-benzothiophene-2-carbaldehyde
Uniqueness
N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
109018-39-5 |
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Molecular Formula |
C12H13NO3S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[1-(5,6-dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C12H13NO3S/c1-7(13-14)11-5-8-4-9(15-2)10(16-3)6-12(8)17-11/h4-6,14H,1-3H3 |
InChI Key |
GNHDHKZOVWRKMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC2=CC(=C(C=C2S1)OC)OC |
Origin of Product |
United States |
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